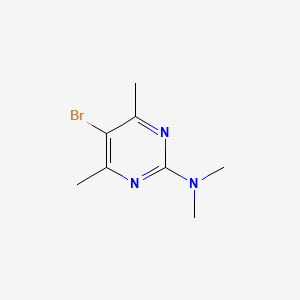

2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl-

Description

2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- (CAS: Not explicitly provided; structurally related to CAS 521304-16-5 in ) is a substituted pyrimidine derivative featuring a bromine atom at position 5 and methyl groups at positions 4, 6, and on the amine nitrogen (N,N-dimethyl). Its molecular formula is C₉H₁₃BrN₂ with a molecular weight of 229.12 g/mol. The SMILES notation (CC1=CC(=NC(=C1Br)C)N(C)C) and InChIKey (CISMTWZQYSPXPU-UHFFFAOYSA-N) confirm the substitution pattern.

Properties

IUPAC Name |

5-bromo-N,N,4,6-tetramethylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3/c1-5-7(9)6(2)11-8(10-5)12(3)4/h1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIJEAJOHNQHNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501258047 | |

| Record name | 5-Bromo-N,N,4,6-tetramethyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501258047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083329-52-5 | |

| Record name | 5-Bromo-N,N,4,6-tetramethyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083329-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N,N,4,6-tetramethyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501258047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- typically involves the bromination of a pyrimidine derivative followed by methylation. One common method includes the bromination of 2-pyrimidinamine using bromine or a bromine-containing reagent under controlled conditions. Subsequent methylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation can produce pyrimidine N-oxides .

Scientific Research Applications

2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the bromine atom and methyl groups can enhance its binding affinity and selectivity for these targets. The compound may also interact with nucleic acids, affecting their structure and function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis and Molecular Properties

The table below compares 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- with key analogs:

Key Observations:

- Substituent Effects : The target compound’s N,N,4,6-tetramethyl groups enhance hydrophobicity compared to analogs like pyrimethanil (4,6-dimethyl) or cyprodinyl (cyclopropyl, phenyl). Bromine’s electron-withdrawing nature may influence reactivity in nucleophilic substitution.

- Bioactivity Gaps : While cyprodinyl and mepanipyrim are established fungicides, the target compound’s bioactivity remains uncharacterized. Its bromine atom could confer distinct pesticidal properties, as seen in bromacil (a brominated pyrimidinedione herbicide).

Physicochemical Properties

- Lipophilicity : The tetramethyl groups in the target compound likely increase logP compared to less substituted analogs like pyrimethanil (logP ~2.5), enhancing membrane permeability.

- Thermal Stability : Methyl groups generally improve thermal stability; analogs like 5-bromo-2-chloro-4,6-dimethylpyrimidine (mp ~277°C) suggest similar robustness for the target compound.

Biological Activity

2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- is a chemical compound with the molecular formula C8H12BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. The compound's unique structure includes a bromine atom and multiple methyl groups, which enhance its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research applications, and relevant case studies.

The biological activity of 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- primarily involves its interaction with specific molecular targets within biological systems. It acts as an enzyme inhibitor , binding to active sites and potentially affecting various biochemical pathways. The presence of the bromine atom and tetramethyl groups may increase its binding affinity and selectivity for these targets. Additionally, the compound may interact with nucleic acids, influencing their structure and function.

Research Applications

This compound has several applications in scientific research:

- Chemistry : It serves as a building block in synthesizing more complex organic molecules.

- Biology : It is utilized in studying enzyme inhibition and as a ligand in biochemical assays.

- Industry : The compound is involved in producing specialty chemicals and serves as an intermediate in synthesizing agrochemicals.

Comparative Analysis

To understand the uniqueness of 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl-, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features |

|---|---|

| 2-Amino-5-bromo-4,6-dimethylpyridine | Similar structure but lacks N,N-dimethyl groups |

| 5-Bromo-N,N-diethylpyrimidin-2-amine | Contains diethyl groups instead of tetramethyl groups |

| 4,6-Dimethyl-2-pyrimidinamine | Lacks the bromine atom and N,N-dimethyl groups |

The combination of bromine and multiple methyl groups in 2-Pyrimidinamine, 5-bromo-N,N,4,6-tetramethyl- provides specific chemical properties that are valuable for various research applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. For instance, compounds similar to 2-Pyrimidinamine have shown significant activity against bacterial strains such as Escherichia coli and Candida albicans. One study reported that pyrimidine derivatives exhibited minimal inhibitory concentrations (MIC) against these pathogens ranging from 6.5 μg/mL to 250 μg/mL .

Cancer Therapeutics

Pyrimidine-based compounds have also been investigated for their potential in cancer treatment. Research indicates that derivatives can inhibit specific cancer-related enzymes and pathways. For example, certain pyrimidine analogs demonstrated effective inhibition of PI3K pathways linked to various cancers . The structural modifications present in compounds like 2-Pyrimidinamine may enhance their efficacy against different cancer types.

Enzyme Inhibition Studies

In enzyme inhibition studies, 2-Pyrimidinamine has been evaluated for its ability to inhibit target enzymes relevant to metabolic pathways. The compound's structural characteristics allow it to interact effectively with enzyme active sites, providing insights into designing more potent inhibitors for therapeutic applications .

Q & A

Q. Q1. What are the standard synthetic routes for 5-bromo-N,N,4,6-tetramethyl-2-pyrimidinamine, and how do reaction conditions influence product purity?

A1. Synthesis typically involves multi-step reactions starting with halogenation and alkylation of pyrimidine precursors. For example:

- Step 1: Bromination at the 5-position of a pre-functionalized pyrimidine core using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) to avoid over-substitution .

- Step 2: Sequential N-methylation via nucleophilic substitution with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Steric hindrance from the tetramethyl groups requires prolonged reaction times (24–48 hrs) and elevated temperatures (60–80°C) .

Key Consideration: Purity is highly dependent on solvent choice (e.g., DMF for solubility vs. THF for selectivity) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Q2. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

A2. Single-crystal X-ray diffraction (SC-XRD) is critical for confirming:

- Planarity of the pyrimidine ring: RMS deviations <0.01 Å indicate minimal distortion, as observed in related bromopyrimidines .

- Spatial orientation of substituents: Methyl groups at N,N,4,6 positions exhibit torsional angles <5° from the ring plane, while the bromine atom remains coplanar (deviation <0.03 Å) .

- Intermolecular interactions: Hydrogen bonding (C–H⋯N, N–H⋯Br) and van der Waals forces stabilize crystal packing, which impacts solubility and melting point measurements .

Advanced Research Questions

Q. Q3. How do electronic effects of the bromine and methyl groups influence electrophilic substitution reactivity in this compound?

A3.

- Bromine: Acts as a moderate electron-withdrawing group via inductive effects, directing electrophiles to the 2- and 4-positions of the pyrimidine ring. However, steric shielding from adjacent methyl groups can suppress reactivity at these sites .

- Methyl groups: Electron-donating effects increase electron density at the N-atoms, enhancing nucleophilicity for alkylation or acylation. Competitive pathways arise in reactions with bulky electrophiles due to steric clashes .

Experimental Validation: DFT calculations (B3LYP/6-31G*) paired with kinetic studies (e.g., nitration or sulfonation) can map regioselectivity trends .

Q. Q4. What spectroscopic methods are optimal for distinguishing between isomeric byproducts during synthesis?

A4.

- ¹H/¹³C NMR: Methyl group splitting patterns (e.g., singlet for N,N-dimethyl vs. doublet for 4,6-dimethyl) and coupling constants (³J for adjacent substituents) differentiate isomers .

- High-resolution mass spectrometry (HR-MS): Isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) confirm molecular formula, while fragmentation pathways (e.g., loss of CH₃ or Br) identify substitution sites .

- IR spectroscopy: Stretching frequencies for N–H (3300–3500 cm⁻¹) and C–Br (550–600 cm⁻¹) validate functional group retention post-synthesis .

Q. Q5. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

A5.

- Docking studies (AutoDock/Vina): Simulate binding affinity to active sites (e.g., kinases or GPCRs) using the compound’s 3D structure (optimized via Gaussian09 at the B3LYP level) .

- MD simulations (GROMACS): Track stability of ligand-target complexes over 100-ns trajectories, focusing on hydrogen bonds with catalytic residues (e.g., Asp86 in kinase targets) .

- ADMET prediction (SwissADME): LogP values (~2.5) and polar surface area (~50 Ų) suggest moderate blood-brain barrier permeability but limited aqueous solubility .

Data Contradictions and Resolution

Q. Q6. Discrepancies in reported melting points (e.g., 120–125°C vs. 130–135°C)—how should researchers address this?

A6. Variations arise from:

Q. Q7. Conflicting biological activity How to design assays to minimize false positives?

A7.

- Dose-response curves: Use 10-point dilutions (1 nM–100 µM) to calculate IC₅₀ values, ensuring Hill slopes >1.5 for specific binding .

- Counter-screening: Test against related targets (e.g., other kinases or receptors) to rule out off-target effects .

- Cellular vs. enzymatic assays: Compare inhibition in cell lysates (e.g., HEK293T) versus purified enzymes to account for membrane permeability issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.